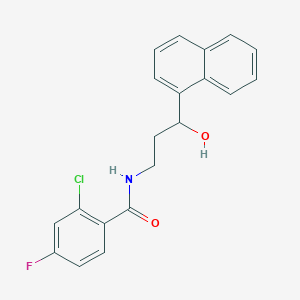

2-chloro-4-fluoro-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)benzamide

Description

Properties

IUPAC Name |

2-chloro-4-fluoro-N-(3-hydroxy-3-naphthalen-1-ylpropyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClFNO2/c21-18-12-14(22)8-9-17(18)20(25)23-11-10-19(24)16-7-3-5-13-4-1-2-6-15(13)16/h1-9,12,19,24H,10-11H2,(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDEFAIINMQHKRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(CCNC(=O)C3=C(C=C(C=C3)F)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-fluoro-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)benzamide typically involves multiple steps. One common method includes the following steps:

Nucleophilic Substitution: The starting material, 2-chloro-4-fluorobenzoyl chloride, undergoes a nucleophilic substitution reaction with 3-hydroxy-3-(naphthalen-1-yl)propylamine to form the desired benzamide.

Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or tetrahydrofuran are commonly used, and the reaction is typically performed at low temperatures to control the reactivity of the intermediates.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-fluoro-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)benzamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The amide group can be reduced to an amine.

Substitution: The chloro and fluoro substituents can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles like amines or thiols can react with the chloro or fluoro groups under basic conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted benzamides or other derivatives.

Scientific Research Applications

2-chloro-4-fluoro-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)benzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-chloro-4-fluoro-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2-Fluoro-N-(2-Hydroxy-3-(Naphthalen-1-yloxy)Propyl)-N-Isopropylbenzamide

- Structural Differences :

- The aromatic ring has a single fluorine substituent (vs. 2-chloro-4-fluoro in the target compound).

- The naphthalene group is linked via an ether (naphthalen-1-yloxy) rather than a direct C–C bond.

- An isopropyl group replaces the hydroxyl-bearing propyl chain at the nitrogen.

- The isopropyl group introduces steric hindrance, possibly affecting binding to biological targets.

2-Chloro-4-Fluoro-N-(3-Hydroxy-3-(Tetrahydro-2H-Pyran-4-yl)Propyl)Benzamide

- Structural Differences :

- The naphthalene group is replaced with a tetrahydro-2H-pyran-4-yl (oxane) ring.

- Functional Implications: The oxane ring introduces oxygen atoms, enhancing polarity and hydrogen-bonding capacity. This may improve aqueous solubility but reduce lipid bilayer penetration.

N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide

- Structural Differences :

- Lacks halogen substituents and the naphthalene group.

- Features a simpler tertiary alcohol (2-hydroxy-1,1-dimethylethyl) chain.

N-[2-(Diethylamino)-1-(Naphthalen-1-yl)Ethyl]-4-[(Methylsulfonyl)Amino]Benzamide Hydrochloride

- Structural Differences: Incorporates a sulfonamide group (methylsulfonyl) at position 4 of the benzamide. The alkyl chain includes a diethylamino group and a naphthalene-attached ethyl group.

- Functional Implications: The sulfonamide enhances polarity and hydrogen-bonding capacity, which may improve target specificity but reduce blood-brain barrier penetration.

Key Physicochemical and Functional Trends

Biological Activity

The compound 2-chloro-4-fluoro-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)benzamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, examining relevant research findings, case studies, and data tables to provide a comprehensive overview.

Structure

The chemical structure of this compound can be represented as follows:

This compound features a benzamide core with a chlorine and fluorine substituent, along with a naphthalene moiety, which may influence its biological properties.

| Property | Value |

|---|---|

| Molecular Weight | 323.80 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not reported |

| Log P (octanol-water) | Not reported |

Antitumor Activity

Recent studies have indicated that compounds with similar structures exhibit significant antitumor properties. For instance, benzamide derivatives have shown promising results in inhibiting various cancer cell lines. The mechanism often involves the inhibition of histone deacetylases (HDACs), leading to increased apoptosis in cancer cells.

Case Study: HDAC Inhibition

A related compound, 4-[bis-(2-chloroethyl)-amino]-benzamide , was studied for its HDAC inhibitory activity. It demonstrated an IC50 value of 1.30 μM against HepG2 cells, indicating strong antiproliferative effects. This suggests that this compound may exhibit similar mechanisms of action due to structural similarities .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of benzamide derivatives. Some studies have suggested that modifications in the benzamide structure can enhance neuroprotective effects against neurodegenerative diseases by modulating neurotransmitter systems.

Example Research Findings

Research indicates that certain benzamide derivatives can inhibit dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and repair. This inhibition leads to reduced cellular proliferation and has implications for treating conditions such as cancer and autoimmune diseases .

Interaction with Biological Targets

The biological activity of this compound likely involves interactions with specific protein targets:

- Histone Deacetylases (HDACs) : Inhibition of HDACs can lead to altered gene expression profiles, promoting apoptosis in tumor cells.

- Dihydrofolate Reductase (DHFR) : Inhibition of DHFR can disrupt folate metabolism, essential for nucleotide synthesis.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Modifications at various positions on the benzamide structure can significantly impact potency and selectivity against different biological targets.

Q & A

Q. How can researchers optimize the synthesis of 2-chloro-4-fluoro-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)benzamide to improve yield and purity?

The synthesis involves critical steps such as coupling the benzamide core with the naphthalene-hydroxypropyl moiety. Key considerations include:

- Reaction conditions : Use refluxing solvents (e.g., dichloromethane or toluene) and catalysts like triethylamine to facilitate amide bond formation .

- Purification : Recrystallization from toluene or chromatography (e.g., silica gel) enhances purity, as impurities often arise from incomplete coupling or side reactions .

- Temperature control : Low temperatures (e.g., 273 K) during coupling minimize unwanted side products .

Q. What spectroscopic and analytical methods are essential for characterizing this compound?

Structural confirmation requires a multi-technique approach:

- NMR spectroscopy : 1H and 13C NMR identify functional groups (e.g., aromatic protons, amide NH) and verify regiochemistry .

- Mass spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns .

- X-ray crystallography : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding between amide groups and hydroxyl moieties) .

Q. How can computational methods aid in predicting the reactivity of this compound?

Quantum chemical calculations (e.g., DFT) model reaction pathways and transition states. For example:

- Reaction path searches : Identify energetically favorable routes for functionalization (e.g., halogen substitution or hydroxyl group oxidation) .

- Solvent effects : COSMO-RS simulations predict solubility and stability in different solvents .

Advanced Research Questions

Q. What are the challenges in elucidating the reaction mechanisms for functionalizing the naphthalene-hydroxypropyl moiety?

The tertiary hydroxyl group and naphthalene ring create steric hindrance and electronic complexity:

- Steric effects : Bulky substituents hinder nucleophilic attacks, requiring bulky base catalysts (e.g., DBU) to deprotonate the hydroxyl group selectively .

- Electronic effects : Fluorine and chlorine atoms on the benzamide core direct electrophilic substitution; computational modeling helps predict regioselectivity .

Q. How can researchers resolve contradictions in crystallographic data for this compound?

Discrepancies in reported dihedral angles (e.g., between naphthalene and benzamide planes) may arise from:

- Crystal packing : Hydrogen-bonding networks (N–H···O) or π-π stacking alter molecular conformations .

- Refinement protocols : Restraints on hydrogen atom positions or anisotropic displacement parameters improve model accuracy .

Q. What strategies validate the compound’s potential as a pharmacophore in medicinal chemistry?

- Structure-activity relationship (SAR) studies : Modify substituents (e.g., replacing fluorine with methoxy) and assay bioactivity against target enzymes/receptors .

- Docking simulations : Predict binding affinity to proteins (e.g., kinase inhibitors) using programs like AutoDock .

- Metabolic stability assays : LC-MS monitors degradation in liver microsomes to assess pharmacokinetic viability .

Q. How do competing synthetic routes impact scalability for preclinical studies?

Compare step efficiency and waste generation:

- Step economy : A one-pot coupling method reduces intermediates but risks lower yield due to competing reactions .

- Green chemistry metrics : Solvent choice (e.g., ethanol vs. DMF) affects E-factors; membrane separation technologies improve solvent recovery .

Methodological Considerations Table

| Research Objective | Key Methods | Critical Parameters | Evidence Sources |

|---|---|---|---|

| Synthesis Optimization | Reflux, chromatography | Solvent polarity, catalyst loading | |

| Structural Validation | X-ray crystallography, NMR | Hydrogen-bonding networks | |

| Reaction Mechanism | DFT calculations, kinetic studies | Transition state energies | |

| Pharmacophore Design | Docking simulations, SAR assays | Binding affinity, IC50 values |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.